Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate (CAS 1057674-78-8): A Strategic Building Block in Modern Medicinal Chemistry
Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate (CAS 1057674-78-8): A Strategic Building Block in Modern Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on multifunctional building blocks that offer orthogonal reactivity and enhanced pharmacokinetic profiles. Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate (CAS: 1057674-78-8) represents a premier scaffold in this domain[1]. Featuring a 1,2,5-trisubstituted aromatic core, this molecule integrates a cross-coupling-ready aryl bromide, a metabolically robust difluoromethoxy (-OCHF₂) bioisostere, and an aliphatic propanoate ester extension. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural advantages, and validated experimental methodologies for its application in advanced organic synthesis.
Physicochemical Profiling & Structural Analysis
The utility of CAS 1057674-78-8 stems from the synergistic effects of its three primary functional groups:
-
The Difluoromethoxy (-OCHF₂) Motif: Positioned at C2, the -OCHF₂ group is an emergent bioisostere for hydroxyl (-OH) and methoxy (-OCH₃) groups[2]. Unlike the methoxy group, which is highly susceptible to cytochrome P450-mediated oxidative O-dealkylation, the strongly electron-withdrawing fluorine atoms stabilize the adjacent C-H bond, drastically improving metabolic half-life[3]. Furthermore, the -OCHF₂ group acts as a "lipophilic hydrogen bond donor," modulating the overall lipophilicity (logP) while maintaining the ability to form weak hydrogen bonds with target protein residues[4].
-
The Aryl Bromide Handle: Positioned at C5 (para to the difluoromethoxy group), the bromine atom serves as a highly reactive electrophilic center for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)[5].
-
The Ethyl Propanoate Chain: Attached at C1, this two-carbon linker terminating in an ethyl ester provides an ideal spacer for synthesizing bifunctional molecules, such as PROTACs, or can be easily saponified to a carboxylic acid to engage in amide-coupling reactions.
Quantitative Data Presentation
Table 1: Core Physicochemical Properties of CAS 1057674-78-8 [1]
| Property | Value |
| Chemical Name | Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate |
| CAS Number | 1057674-78-8 |
| Molecular Formula | C₁₂H₁₃BrF₂O₃ |
| Molecular Weight | 323.13 g/mol |
| SMILES String | O=C(OCC)CCC1=CC(Br)=CC=C1OC(F)F |
| Purity (Commercial) | ≥ 95% |
Table 2: Bioisosteric Comparison of Aromatic Substituents [2][3][4]
| Substituent | Lipophilicity Impact (ΔlogP) | H-Bond Donor Capacity | Metabolic Stability |
| -OH (Hydroxyl) | Negative (Hydrophilic) | Strong | Low (Prone to Phase II conjugation) |
| -OCH₃ (Methoxy) | Neutral | None | Low (Prone to CYP450 O-dealkylation) |
| -OCHF₂ (Difluoromethoxy) | Positive (Lipophilic) | Weak (Polarized C-H) | High (Electronic/steric shielding) |
| -OCF₃ (Trifluoromethoxy) | Highly Positive | None | Very High |
Strategic Workflows in Drug Discovery
The true value of this building block lies in its orthogonal reactivity. The aryl bromide can be functionalized without disturbing the ester, and the ester can be hydrolyzed or aminated without affecting the aryl bromide.
Caption: Divergent synthetic workflows utilizing CAS 1057674-78-8 as a core building block.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to maximize yield while preventing unwanted side reactions (such as premature ester cleavage).
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Construct a biaryl scaffold by coupling the C5-bromide with an aryl boronic acid while preserving the ethyl propanoate ester[5].
Causality of Experimental Choices: The selection of Pd(dppf)Cl₂ is dictated by its large bite angle (99°), which accelerates the reductive elimination step in the catalytic cycle—a frequent bottleneck when coupling sterically hindered or electronically modulated aryl bromides. Anhydrous K₃PO₄ is selected as the base instead of aqueous Na₂CO₃ to strictly prevent the premature saponification of the ethyl ester at elevated temperatures.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Degassing: Evacuate the flask and backfill with dry Argon (repeat 3x).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration) via syringe. Degas the resulting suspension by sparging with Argon for 10 minutes.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours.
-
In-Process Control: Monitor via LC-MS. The disappearance of the 323 m/z peak and the emergence of the product mass indicates completion.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Base-Mediated Ester Hydrolysis
Objective: Deprotect the ethyl ester to yield the corresponding 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoic acid for subsequent amide coupling.
Causality of Experimental Choices: LiOH is utilized instead of NaOH to provide a milder pH profile, minimizing potential side reactions. The THF/H₂O (3:1) solvent system is critical: THF fully solubilizes the lipophilic starting material, while water serves as the carrier for the hydroxide nucleophile, creating a homogenous reactive phase.
Step-by-Step Methodology:
-
Solvation: Dissolve the starting ester (1.0 equiv) in a 3:1 mixture of THF and deionized water (0.3 M).
-
Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) in a single portion at 0 °C.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Validation: Check via TLC (Hexanes/EtOAc 7:3). The starting material spot (high Rf) should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).
-
Workup: Evaporate the THF in vacuo. Dilute the aqueous layer with water and wash with diethyl ether (1x) to remove non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the precipitated free carboxylic acid with Ethyl Acetate (3x).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure propanoic acid derivative.
Mechanistic Insights into the Difluoromethoxy Motif
The inclusion of the -OCHF₂ group in CAS 1057674-78-8 is not merely structural; it fundamentally alters the pharmacodynamics and pharmacokinetics of the resulting downstream API.
Caption: Pharmacokinetic and pharmacodynamic enhancements driven by the difluoromethoxy motif.
The rotation of the O-CHF₂ bond allows the molecule to adopt conformations that dynamically modulate its dipole moment depending on the microenvironment (e.g., aqueous plasma vs. lipophilic cell membrane)[3][4]. This "chameleon-like" behavior makes CAS 1057674-78-8 an exceptional starting point for central nervous system (CNS) drugs or orally bioavailable compounds where membrane permeability is a primary developability hurdle.
Conclusion
Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate (CAS 1057674-78-8) is a sophisticated chemical tool that bridges the gap between synthetic feasibility and optimal drug-like properties. By leveraging its orthogonal reactivity—specifically the cross-coupling potential of the aryl bromide and the derivatization potential of the propanoate ester—medicinal chemists can rapidly generate diverse, metabolically stable libraries anchored by the highly advantageous difluoromethoxy bioisostere.
References
- Advanced ChemBlocks. Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate - Advanced ChemBlocks.
- ACS Publications, Journal of Medicinal Chemistry. Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism.
- ResearchGate. CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?
- PubMed Central (PMC). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Benchchem. 2-Bromo-5-(difluoromethoxy)aniline | 1261875-41-5.
Sources
- 1. Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate 95% | CAS: 1057674-78-8 | AChemBlock [achemblock.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Bromo-5-(difluoromethoxy)aniline | 1261875-41-5 | Benchchem [benchchem.com]
